molecular formula C19H24N4O3S B2620895 6-amino-2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-1-(3-methoxyphenyl)-1,4-dihydropyrimidin-4-one CAS No. 893986-78-2

6-amino-2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-1-(3-methoxyphenyl)-1,4-dihydropyrimidin-4-one

Cat. No.: B2620895
CAS No.: 893986-78-2
M. Wt: 388.49
InChI Key: IZGGTTPEKLMJGR-UHFFFAOYSA-N
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Description

6-amino-2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-1-(3-methoxyphenyl)-1,4-dihydropyrimidin-4-one is a complex organic compound with a unique structure that includes a pyrimidine ring, an azepane moiety, and a methoxyphenyl group

Preparation Methods

The synthesis of 6-amino-2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-1-(3-methoxyphenyl)-1,4-dihydropyrimidin-4-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrimidine core, followed by the introduction of the azepane and methoxyphenyl groups. Common reagents used in these reactions include amines, thiols, and various organic solvents. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pH, and reaction time .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like halides. .

Scientific Research Applications

6-amino-2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-1-(3-methoxyphenyl)-1,4-dihydropyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The azepane moiety may play a role in binding to these targets, while the methoxyphenyl group can influence the compound’s overall activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds include other pyrimidine derivatives with different substituents. For example:

Properties

IUPAC Name

6-amino-2-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-1-(3-methoxyphenyl)pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3S/c1-26-15-8-6-7-14(11-15)23-16(20)12-17(24)21-19(23)27-13-18(25)22-9-4-2-3-5-10-22/h6-8,11-12H,2-5,9-10,13,20H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZGGTTPEKLMJGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=CC(=O)N=C2SCC(=O)N3CCCCCC3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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